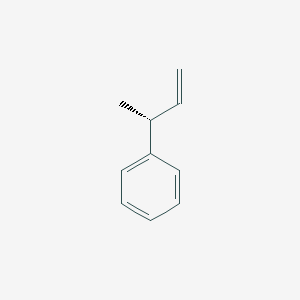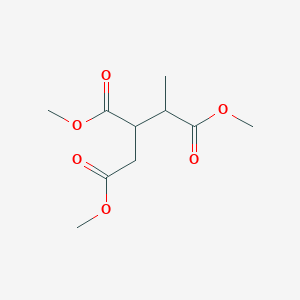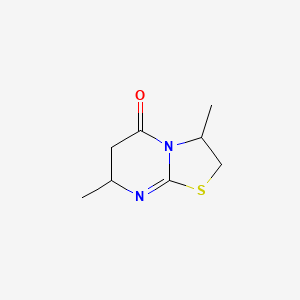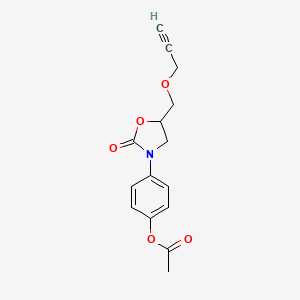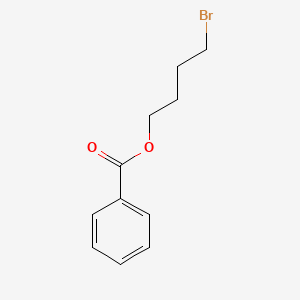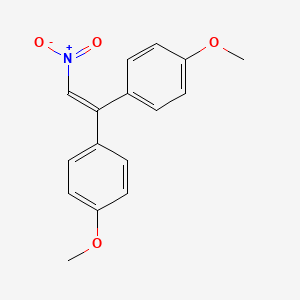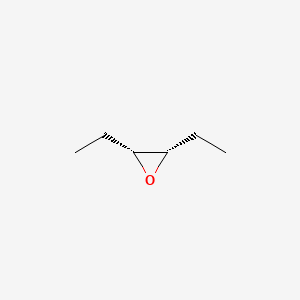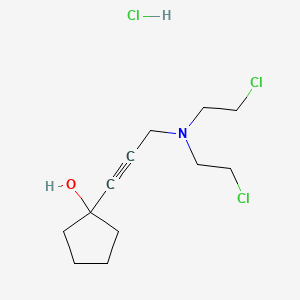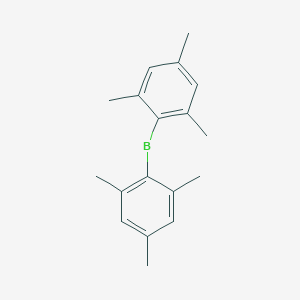
Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate is an organic compound with the molecular formula C11H16O2. It is also known by other names such as methyl myrtenate and myrtenic acid methyl ester . This compound is characterized by its bicyclic structure, which includes a heptane ring with two methyl groups and a butyrate ester functional group.
Méthodes De Préparation
The synthesis of methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate can be achieved through various synthetic routes. One common method involves the esterification of myrtenic acid with methanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-butyrate can be compared with other similar compounds, such as:
Methyl 6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-carboxylate: This compound has a similar bicyclic structure but with a carboxylate ester group instead of a butyrate ester.
(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl ethyl carbonate: This compound features an ethyl carbonate ester group, providing different chemical properties and reactivity.
Bicyclo(3.1.1)heptane-2-methanol, 6,6-dimethyl-, acetate: This compound has an acetate ester group and is used in similar applications in the fragrance industry.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for various applications.
Propriétés
Numéro CAS |
38049-29-5 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
methyl 4-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)butanoate |
InChI |
InChI=1S/C14H22O2/c1-14(2)11-8-7-10(12(14)9-11)5-4-6-13(15)16-3/h7,11-12H,4-6,8-9H2,1-3H3 |
Clé InChI |
MBUKQPVDYQVJCI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC=C(C1C2)CCCC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


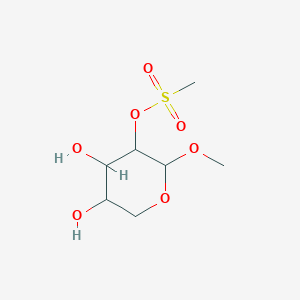
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
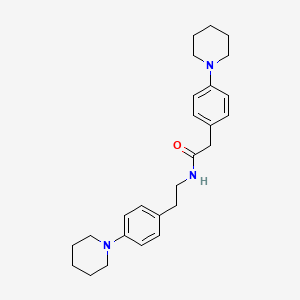
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
